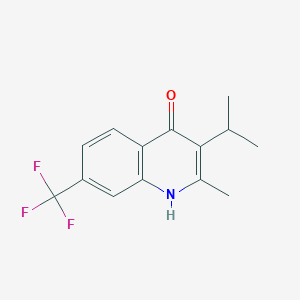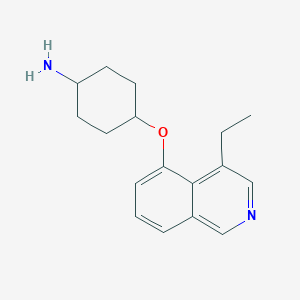
Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-4-((4-éthylisoquinoléin-5-yl)oxy)cyclohexanamine est un composé chimique de formule moléculaire C17H22N2O et de masse moléculaire 270,37 g/mol Ce composé se caractérise par la présence d’un fragment cyclohexanamine lié à un groupe éthylisoquinoléine par une liaison éther.
Méthodes De Préparation
La synthèse de la Cis-4-((4-éthylisoquinoléin-5-yl)oxy)cyclohexanamine peut être réalisée selon plusieurs voies synthétiques. Une méthode courante implique la réaction du 4-éthylisoquinoléin-5-ol avec la cis-4-chlorocyclohexanamine en présence d’une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées pour faciliter la formation de la liaison éther .
Les méthodes de production industrielle de ce composé peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L’utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l’efficacité et l’extensibilité du processus de production.
Analyse Des Réactions Chimiques
La Cis-4-((4-éthylisoquinoléin-5-yl)oxy)cyclohexanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels tels que les cétones ou les acides carboxyliques.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide de réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium pour convertir les cétones ou les aldéhydes en alcools.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l’éthanol), les catalyseurs (par exemple, le palladium sur carbone) et des conditions spécifiques de température et de pression pour optimiser les résultats de la réaction. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais peuvent inclure divers dérivés avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
La Cis-4-((4-éthylisoquinoléin-5-yl)oxy)cyclohexanamine a une large gamme d’applications de recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisée dans le développement de nouvelles méthodologies synthétiques.
Biologie : Le composé peut être utilisé comme sonde pour étudier les processus et les interactions biologiques, en particulier ceux impliquant des fonctionnalités d’amine et d’éther.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité avec des propriétés spécifiques.
Applications De Recherche Scientifique
Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving amine and ether functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la Cis-4-((4-éthylisoquinoléin-5-yl)oxy)cyclohexanamine implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les fonctionnalités d’amine et d’éther du composé lui permettent de former des liaisons hydrogène et d’autres interactions avec les molécules cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies spécifiques impliquées peuvent inclure la transduction du signal, l’inhibition enzymatique ou l’activation des récepteurs, selon le contexte de son utilisation .
Comparaison Avec Des Composés Similaires
La Cis-4-((4-éthylisoquinoléin-5-yl)oxy)cyclohexanamine peut être comparée à d’autres composés similaires, tels que :
Trans-4-((4-éthylisoquinoléin-5-yl)oxy)cyclohexanamine : Différant par la stéréochimie du fragment cyclohexanamine, ce qui peut affecter sa réactivité et son activité biologique.
4-((4-éthylisoquinoléin-5-yl)oxy)cyclohexanone :
4-((4-éthylisoquinoléin-5-yl)oxy)cyclohexanol : Présentant un groupe hydroxyle au lieu d’une amine, conduisant à une réactivité et des interactions différentes.
Propriétés
Formule moléculaire |
C17H22N2O |
|---|---|
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
4-(4-ethylisoquinolin-5-yl)oxycyclohexan-1-amine |
InChI |
InChI=1S/C17H22N2O/c1-2-12-10-19-11-13-4-3-5-16(17(12)13)20-15-8-6-14(18)7-9-15/h3-5,10-11,14-15H,2,6-9,18H2,1H3 |
Clé InChI |
DEYDJSDEQPMCRI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CN=C1)C=CC=C2OC3CCC(CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)

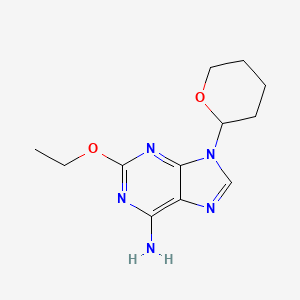
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
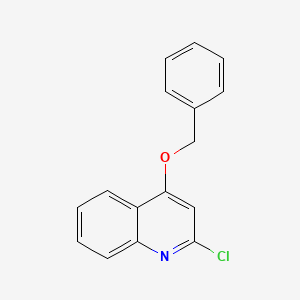
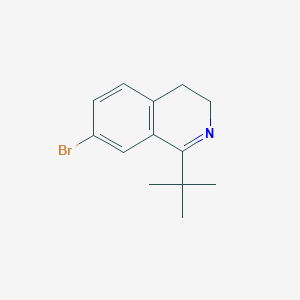
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
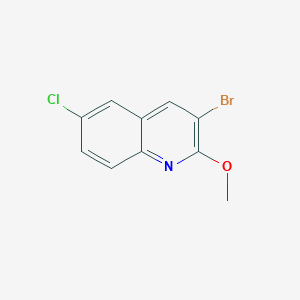
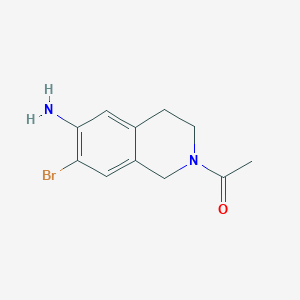
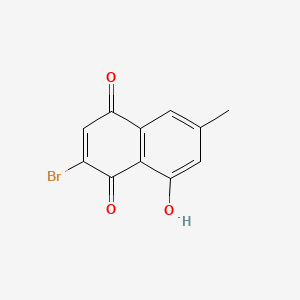
![4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11850971.png)
